molecular formula C9H19NS B592994 Heptanethioamide,  N,N-dimethyl- CAS No. 133896-91-0

Heptanethioamide, N,N-dimethyl-

Cat. No.: B592994
CAS No.: 133896-91-0
M. Wt: 173.318
InChI Key: USGNAPYYFGUDAY-UHFFFAOYSA-N
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Description

N,N-Dimethylheptanethioamide is a thioamide derivative characterized by a seven-carbon aliphatic chain (heptane) and a thioamide functional group (S-C(=S)-NMe₂). The dimethyl substitution on the nitrogen atom distinguishes it from simpler thioamides, conferring unique electronic and steric properties. Thioamides, in general, are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution enhances their reactivity in coordination chemistry and biological systems due to sulfur's polarizability and nucleophilicity .

Properties

CAS No.

133896-91-0

Molecular Formula

C9H19NS

Molecular Weight

173.318

IUPAC Name

N,N-dimethylheptanethioamide

InChI

InChI=1S/C9H19NS/c1-4-5-6-7-8-9(11)10(2)3/h4-8H2,1-3H3

InChI Key

USGNAPYYFGUDAY-UHFFFAOYSA-N

SMILES

CCCCCCC(=S)N(C)C

Synonyms

Heptanethioamide, N,N-dimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences and similarities:

Compound Name Core Structure Substituents/Modifications Key Applications/Properties
N,N-Dimethylheptanethioamide Heptane chain + S-C(=S)-NMe₂ Long aliphatic chain, dimethylamine Potential stabilizers, lipophilicity
N,N-Dimethylpropynethioamide Propyne chain + S-C(=S)-NMe₂ Terminal alkyne group Metal coordination (e.g., Cr complexes)
N-(2,5-Dimethylphenyl)hydrazinecarbothioamide Aromatic ring + hydrazine-thioamide 2,5-Dimethylphenyl group Anticancer activity (IC₅₀ = 0.8 µM)
N,N-Dimethylacetamide (DMAC) Acetamide + N,N-dimethyl Oxygen-based carbonyl Solvent, polymer processing

Physical and Spectroscopic Properties

  • Lipophilicity : The heptane chain in N,N-dimethylheptanethioamide increases hydrophobicity compared to shorter-chain analogs like N,N-dimethylpropynethioamide. This property enhances membrane permeability but reduces water solubility .
  • UV-Vis Absorption : Alkyl substitutions (e.g., N,N-dimethyl) on amides/thioamides induce blue shifts in electronic transitions. For example, N-methyl and N,N-dimethyl substitutions cause 6 nm and 4 nm blue shifts, respectively, in amides . Similar effects are expected in thioamides.
  • NMR Signatures : Dimethyl groups on nitrogen produce distinct ¹H NMR signals (δ ~2.8–3.2 ppm for N(CH₃)₂), as observed in N,N-dimethylpropynethioamide .

Chemical Reactivity

  • Coordination Chemistry : Thioamides like N,N-dimethylpropynethioamide form stable complexes with transition metals (e.g., Cr(CO)₅), leveraging sulfur's lone pairs for bonding .
  • Antioxidant Properties : Hydrazinecarbothioamides demonstrate strong antioxidant activity, scavenging reactive oxygen species (ROS) via sulfur and hydrazine moieties .

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